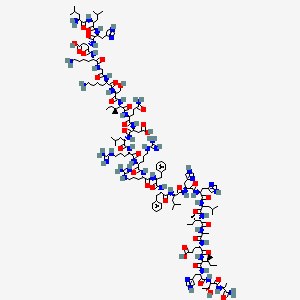![molecular formula C14H20N2O2 B13748633 Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)
Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl group attached to an acetate moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate typically involves the reaction of 4-methylpiperazine with a suitable phenylacetate derivative. One common method involves the nucleophilic substitution reaction where 4-methylpiperazine reacts with methyl 2-bromo-3-phenylacetate under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives, substituted phenyl derivatives.
科学的研究の応用
Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding assays, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in leukemia treatment.
Olanzapine N-oxide: A derivative used in antipsychotic medications.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Used in various pharmaceutical applications.
Uniqueness
Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate |
InChI |
InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)13-5-3-4-12(10-13)11-14(17)18-2/h3-5,10H,6-9,11H2,1-2H3 |
InChIキー |
JSYZBEJFPFZACR-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC=CC(=C2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


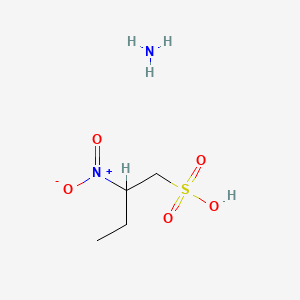

![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
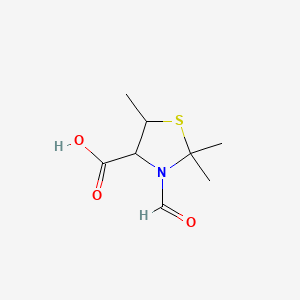
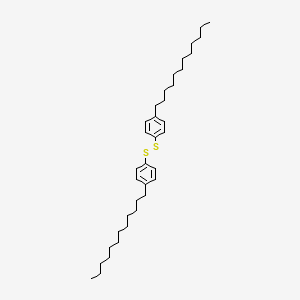
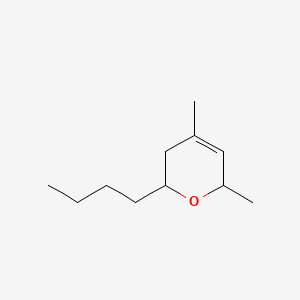
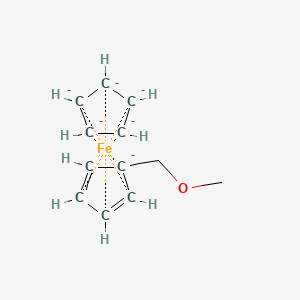



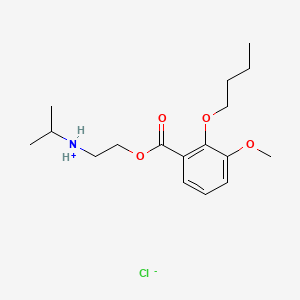
![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
